molecular formula C11H11FN2O2 B14781510 1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione

1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B14781510
M. Wt: 222.22 g/mol
InChI Key: DMXYGHLUTLCJND-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of hexahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemistry. The presence of a fluoro-substituent in the phenyl ring enhances the compound’s chemical and biological properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione can be achieved through multicomponent reactions involving aromatic aldehydes, urea, and other reagents. One common method involves the condensation of aromatic aldehydes with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired hexahydropyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro-substituent in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluoro-substituent enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with DNA repair mechanisms, protein synthesis, or cell signaling pathways, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the fluoro-substituent, which significantly enhances its chemical stability, metabolic stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

1-(2-fluoro-3-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11FN2O2/c1-7-3-2-4-8(10(7)12)14-6-5-9(15)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,15,16)

InChI Key

DMXYGHLUTLCJND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCC(=O)NC2=O)F

Origin of Product

United States

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